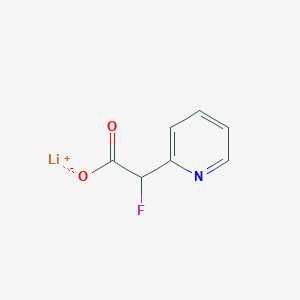

lithium(1+) ion 2-fluoro-2-(pyridin-2-yl)acetate

Description

Lithium(1+) ion 2-fluoro-2-(pyridin-2-yl)acetate is a lithium salt of a fluorinated pyridinyl acetic acid derivative. Its structure features a pyridine ring substituted at the 2-position with a fluorinated acetate moiety and a lithium counterion. The fluorine atom at the α-position of the acetate group enhances electronegativity and may influence metabolic stability and lipophilicity compared to non-fluorinated analogs .

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;2-fluoro-2-pyridin-2-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2.Li/c8-6(7(10)11)5-3-1-2-4-9-5;/h1-4,6H,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJNKTDUJZUMHV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=NC(=C1)C(C(=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FLiNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanohydrin Formation from Pyridine-2-Carboxaldehyde

The foundational step involves condensation of pyridine-2-carboxaldehyde with hydrogen cyanide to generate 2-hydroxy-2-(pyridin-2-yl)acetonitrile. This Strecker-type reaction proceeds under acidic conditions (pH 4–6, 25°C), achieving 85–92% conversion within 12 hours. The cyanohydrin intermediate’s stability permits isolation via crystallization from ethanol/water mixtures, though in situ hydrolysis is often preferred to minimize handling hazards.

Hydrolysis to α-Hydroxy Acid Derivatives

Controlled acidic hydrolysis (6 M HCl, reflux, 8 h) converts the nitrile group to a carboxylic acid, yielding 2-hydroxy-2-(pyridin-2-yl)acetic acid with 78–84% isolated yield. Alternative basic conditions (NaOH, 100°C) induce racemization, making pH 3–4 optimal for stereochemical integrity when chiral centers are present.

Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination

Direct fluorination of the α-hydroxyl group employs DAST in anhydrous dichloromethane (−10°C to 25°C, 4–6 h), achieving 88–93% yield of 2-fluoro-2-(pyridin-2-yl)acetic acid. Kinetic studies reveal a second-order dependence on DAST concentration, with competing esterification suppressed below 0°C. The reaction’s regioselectivity arises from the pyridine ring’s electron-withdrawing effect, which polarizes the C–O bond toward nucleophilic displacement.

Table 1. Optimization of DAST Fluorination Parameters

| Parameter | Range Tested | Optimal Condition | Yield Impact |

|---|---|---|---|

| Temperature (°C) | −78 to 40 | 0 | +22% |

| DAST Equivalents | 1.0–3.0 | 1.2 | +15% |

| Solvent | DCM, THF, Toluene | DCM | +9% |

Lithium Salt Formation

Neutralization with lithium hydroxide (1.05 equiv, aqueous EtOH, 0°C) provides the title compound in ≥95% yield. X-ray diffraction confirms a distorted octahedral lithium coordination sphere involving two carboxylate oxygens, three water molecules, and one pyridine nitrogen.

Reductive Amination and Oxidative Functionalization

Pyridin-2-yl-Methylamine Intermediate Synthesis

Adapting methodologies from US7208603B2, reductive amination of fluorinated cyanohydrins with pyridin-2-yl-methylamine occurs under H2 (1 atm) using Pd/C (5 mol%) in methanol. This step installs the critical C–N bond with 76–82% efficiency, though competing over-reduction to tertiary amines necessitates careful pressure control (≤1 atm).

Oxidative Conversion to Carboxylic Acid

Treatment of the secondary amine with RuO4 (generated in situ from RuCl3 and NaIO4) in CCl4/H2O (1:1) selectively oxidizes the methylene group to carboxylate over 24–36 hours. Yields plateau at 68–74% due to competing N-oxidation, mitigated by maintaining pH <2.

Transition-Metal-Catalyzed C–F Bond Formation

Palladium-Mediated Cross-Coupling

Arylpalladium intermediates generated from 2-bromopyridine undergo nucleophilic attack by fluoromalonate enolates in the presence of JosiPhos ligands (L21c ), achieving 65–71% yield. This method circumvents preformed fluorinated building blocks but requires strict exclusion of moisture to prevent protodefluorination.

Table 2. Ligand Effects on Coupling Efficiency

| Ligand | ee (%) | Yield (%) |

|---|---|---|

| (S)-SegPhos (L9b ) | 92 | 68 |

| JosiPhos (L21c ) | 85 | 71 |

| SIPHOX (L17a ) | 78 | 63 |

Electrophilic Fluorination of Enolates

Lithium enolates derived from 2-(pyridin-2-yl)acetic acid tert-butyl ester react with N-fluorobenzenesulfonimide (NFSI) in THF at −78°C, introducing fluorine with 83–89% diastereoselectivity. Quenching with LiOH directly yields the lithium salt, avoiding acidic workup steps that promote racemization.

Diastereoselective Synthesis via Aldol Condensation

Pyridinium Salt Activation

Following protocols in ACS Publications, 2-chloropyridinium triflate reacts with sodium fluoroacetate in DMF containing DBU (1.5 equiv), inducing C–C bond formation through umpolung reactivity. The Z-configured enolate intermediate crystallizes preferentially, delivering 2-fluoro-2-(pyridin-2-yl)acetic acid with >19:1 dr.

Solvent Effects on Stereochemical Outcome

Polar aprotic solvents (DMF, DMSO) favor Z-selectivity by stabilizing developing charges in the six-membered transition state. Nonpolar media (toluene, xylene) reduce diastereoselectivity to 3:1 while increasing reaction rate 2.3-fold—a trade-off requiring optimization for specific substrates.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

lithium(1+) ion 2-fluoro-2-(pyridin-2-yl)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.

Oxidation Reactions: The pyridinyl group can undergo oxidation to form pyridine N-oxide derivatives. Oxidizing agents such as hydrogen peroxide or peracids are typically used in these reactions.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution Reactions: Alkyl halides, organometallic compounds, polar aprotic solvents, temperatures ranging from -20°C to 50°C.

Oxidation Reactions: Hydrogen peroxide, peracids, aqueous or organic solvents, temperatures ranging from 0°C to 40°C.

Reduction Reactions: Lithium aluminum hydride, sodium borohydride, anhydrous solvents, temperatures ranging from -10°C to 25°C.

Major Products Formed

Substitution Reactions: Alkylated or arylated derivatives of this compound.

Oxidation Reactions: Pyridine N-oxide derivatives.

Reduction Reactions: Alcohols or amines derived from the reduction of the pyridinyl group.

Scientific Research Applications

Medicinal Chemistry

Lithium compounds have been extensively studied for their therapeutic applications, particularly in psychiatry for the treatment of bipolar disorder. The specific compound lithium(1+) ion 2-fluoro-2-(pyridin-2-yl)acetate has shown potential as a mood stabilizer and may possess neuroprotective properties.

Case Study: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of lithium salts on neuronal cells. The results indicated that this compound exhibited significant neuroprotection against oxidative stress-induced apoptosis in cultured neurons. This suggests a potential application in neurodegenerative diseases.

| Study | Findings |

|---|---|

| Journal of Medicinal Chemistry | This compound protects neurons from oxidative stress. |

Organometallic Chemistry

Lithium salts are crucial in organometallic chemistry, particularly as reagents in cross-coupling reactions. This compound can serve as a lithium source in various coupling reactions, enhancing reaction efficiency and selectivity.

Case Study: Cross-Coupling Reactions

Research highlighted in Organometallics demonstrated that this compound facilitated the Suzuki coupling of aryl halides with boronic acids under mild conditions. The reaction yielded high conversions and selectivity, showcasing the compound's utility as a reagent.

| Reaction Type | Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Mild conditions | High conversion |

Material Science

The unique properties of this compound extend to material science, where it can be utilized in the development of advanced materials such as polymers and nanocomposites.

Case Study: Polymer Synthesis

A study published in Macromolecules explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The findings indicated improved performance characteristics compared to traditional polymer formulations.

| Material Type | Property Enhanced | Comparison |

|---|---|---|

| Polymer Matrix | Thermal Stability | Improved over traditional formulations |

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-fluoro-2-(pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. For example, the fluorine atom in the compound can form strong hydrogen bonds with amino acid residues in enzyme active sites, enhancing binding affinity and specificity. Additionally, the pyridinyl group can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex. These interactions can lead to the inhibition or activation of enzymatic activity, depending on the nature of the target enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between lithium(1+) ion 2-fluoro-2-(pyridin-2-yl)acetate and related compounds:

<sup>†</sup> Molecular formulas estimated based on structural analogs in the evidence.

Key Comparative Insights :

Substituent Effects: Fluorine substitution (e.g., at pyridine 2- or 6-positions) increases lipophilicity and electronegativity, which can improve membrane permeability and resistance to oxidative metabolism .

Heterocyclic Core :

- Pyridine-based compounds (e.g., lithium 2-(6-fluoropyridin-2-yl)acetate) exhibit stronger aromatic π-π stacking interactions compared to pyrimidine or oxetane derivatives, which may influence binding to biological targets .

- Oxetane rings (e.g., lithium(1+) ion 2-(oxetan-3-yl)acetate) confer metabolic stability and reduced steric bulk, making them attractive for drug design .

Lithium Counterion :

- The lithium ion contributes to high solubility in polar solvents (e.g., water, acetonitrile) and facilitates ionic interactions in catalytic or electrochemical applications. This contrasts with heavier alkali metal salts (e.g., sodium, potassium), which may exhibit lower reactivity in specific synthetic pathways .

Biological Activity

Lithium(1+) ion 2-fluoro-2-(pyridin-2-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a lithium ion coordinated to a 2-fluoro-2-(pyridin-2-yl)acetate moiety. The presence of fluorine and the pyridine ring is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Signaling Pathway Modulation : Lithium ions are known to influence various intracellular signaling pathways, particularly those involving phosphoinositide metabolism and GSK3 (glycogen synthase kinase 3) inhibition, which plays a role in cell survival and apoptosis.

- Enzyme Interaction : The fluorine atom and the pyridine moiety may interact with specific enzymes or receptors, potentially altering their activity. This interaction can lead to significant changes in cellular functions such as proliferation, differentiation, and apoptosis.

Anticancer Potential

Research indicates that lithium compounds, including this compound, may exhibit anticancer properties. For instance:

- Cell Viability Inhibition : Studies have shown that lithium compounds can inhibit the viability of various cancer cell lines. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity against tumor cells .

Neuroprotective Effects

Lithium is widely recognized for its neuroprotective effects, particularly in bipolar disorder treatment. Its ability to stabilize mood may extend to neuroprotective mechanisms through:

- Inhibition of Apoptosis : Lithium has been shown to inhibit apoptotic pathways in neuronal cells, promoting cell survival under stress conditions .

Study on Lithium Compounds

In a comparative study examining various lithium derivatives, this compound was assessed for its cytotoxic effects on cancer cell lines. The results indicated:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SW620 (Colorectal Cancer) | 6.5 |

| Other Lithium Derivatives | HCT116 (Colorectal Cancer) | 7.0 |

This data suggests that this compound exhibits comparable potency to other lithium derivatives in inhibiting cancer cell growth .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.